methyl 1-(3-cyanophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(3-cyanophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a cyanophenyl group, an ethoxy group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-cyanophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the reaction of 3-cyanobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The final product is obtained after esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-cyanophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups such as amines, alcohols, or other alkoxy groups .
Scientific Research Applications
Methyl 1-(3-cyanophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(3-cyanophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(3-cyanophenyl)-5-methoxy-4,5-dihydro-1H-pyrazole-3-carboxylate
- Methyl 1-(3-cyanophenyl)-5-propoxy-4,5-dihydro-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 1-(3-cyanophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15N3O3 |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
methyl 2-(3-cyanophenyl)-3-ethoxy-3,4-dihydropyrazole-5-carboxylate |
InChI |
InChI=1S/C14H15N3O3/c1-3-20-13-8-12(14(18)19-2)16-17(13)11-6-4-5-10(7-11)9-15/h4-7,13H,3,8H2,1-2H3 |
InChI Key |
MBZPQMBLKALYIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(=NN1C2=CC=CC(=C2)C#N)C(=O)OC |
Origin of Product |
United States |
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